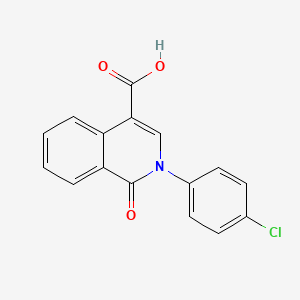

2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Vue d'ensemble

Description

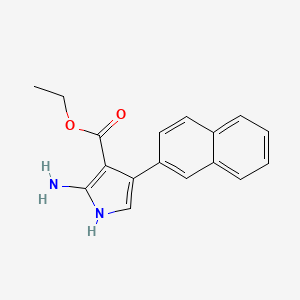

The compound 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of a chlorophenyl group suggests potential for varied chemical reactivity and interactions due to the electron-withdrawing nature of the chlorine substituent.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 4-hydroxyquinol-2-ones involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines, which could be analogous to the synthesis of the compound . Another related synthesis involves the preparation of a functionalized tetrahydroisoquinoline carboxylic acid, which is achieved through a multi-step process starting from dimedone . These methods could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized using various spectroscopic methods, including 1H NMR and mass spectroscopy, as well as X-ray diffraction analysis . These techniques could be employed to determine the precise structure of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, ensuring the correct placement of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in a range of chemical reactions. For example, oxorhenium(V) complexes of isoquinoline carboxylic acids have been synthesized and shown to catalyze epoxidation reactions . The chlorophenyl group in the compound of interest could also influence its reactivity, potentially making it a candidate for forming similar complexes or participating in other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be influenced by substituents like the chlorophenyl group. For instance, the presence of chlorine can affect the compound's solubility, melting point, and stability. The crystal packing and hydrogen bonding patterns of similar compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, have been studied, revealing the impact of halogen-mediated interactions . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of its potential applications in pharmaceuticals or materials science.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

- The synthesis of 4-arylamino-2-oxo-1,2-dihydroquinolines, including a derivative with a structure closely related to 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, has been achieved, demonstrating a methodology for preparing similar compounds and their potential anti-inflammatory properties (Ukrainets et al., 2006).

- The compound has been utilized in the synthesis of new quinazolines as antimicrobial agents, showcasing its potential in developing antibacterial and antifungal substances (Desai et al., 2007).

- An unusual synthesis method has been developed for producing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, suggesting diverse chemical reactions that can be carried out with such compounds (Ukrainets et al., 2005).

Pharmacological and Biological Activities

- Studies have identified derivatives of this compound exhibiting radical scavenging capabilities and inhibitory activities against enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications in oxidative-stress-related diseases (Solecka et al., 2014).

- Certain derivatives have shown significant anti-inflammatory and analgesic properties, further highlighting the compound's relevance in the development of new pharmacological agents (Farag et al., 2012).

Structural and Mechanistic Insights

- Structural investigations, such as X-ray crystallography, have been performed on related compounds, providing essential insights into the molecular structure and potential binding interactions in biological systems (Mazina et al., 2004).

- Detailed studies on the cyclization mechanisms and structural transformations of similar compounds offer valuable information for understanding and manipulating their chemical properties (Bekhli et al., 1970).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and the precautions that should be taken when handling it.

Orientations Futures

This involves identifying areas where further research is needed, such as the development of more efficient synthesis methods, the exploration of new reactions, or the investigation of new applications for the compound.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLLYIWIWOXVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165278 | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

CAS RN |

78364-19-9 | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78364-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1333068.png)

![(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone](/img/structure/B1333069.png)